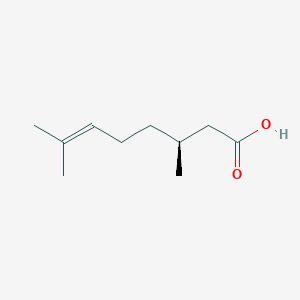
(S)-(-)-Citronellic acid
Übersicht
Beschreibung
(S)-(-)-Citronellic acid is a chiral organic compound that belongs to the family of monoterpenoid carboxylic acids. It is derived from citronellal, a naturally occurring compound found in the essential oils of various plants, such as citronella and lemongrass. The compound is known for its lemon-like fragrance and is used in the synthesis of various chemicals and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Citronellic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds such as nonsteroidal anti-inflammatory drugs (nsaids) target enzymes like cyclooxygenase (cox) which are involved in the synthesis of key biological mediators .
Mode of Action
It can be hypothesized that, like other similar compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect pathways such as the arachidonic acid pathway, which is central to inflammatory responses .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for determining the bioavailability of a drug .
Result of Action
Similar compounds have been shown to have various effects, such as the reduction of inflammation, analgesia (relief of pain), the prevention of clotting, and the reduction of fever .
Action Environment
The action, efficacy, and stability of (S)-(-)-Citronellic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of many compounds .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-(-)-Citronellic acid can be synthesized through several methods, including:
Oxidation of Citronellal: One common method involves the oxidation of citronellal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.
Hydrolysis of Citronellal Cyanohydrin: Another method involves the hydrolysis of citronellal cyanohydrin in the presence of a strong acid, such as hydrochloric acid, to produce this compound.
Biocatalytic Methods: Enzymatic oxidation of citronellal using specific oxidoreductases can also yield this compound with high enantioselectivity.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of citronellal using environmentally friendly oxidizing agents and catalysts. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-Citronellic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.
Reduction: Reduction of this compound can yield citronellol, a valuable fragrance compound.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are used in perfumes and flavorings.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
Citronellol: Obtained through reduction.
Esters: Formed through esterification with various alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citronellal: The precursor to (S)-(-)-Citronellic acid, known for its strong lemon-like odor.
Citronellol: A reduction product of this compound, used in fragrances and insect repellents.
Geraniol: Another monoterpenoid alcohol with similar applications in fragrances and flavorings.
Uniqueness
This compound is unique due to its chiral nature and specific chemical properties, which make it valuable in the synthesis of enantiomerically pure compounds. Its distinct lemon-like fragrance also sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
(3S)-3,7-dimethyloct-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2111-53-7 | |
| Record name | (S)-(-)-Citronellic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


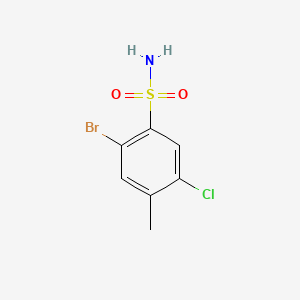
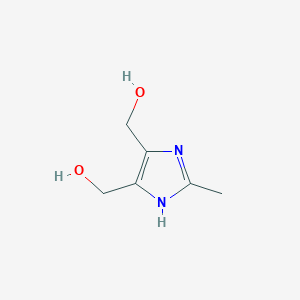
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)

![1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea](/img/structure/B2936196.png)

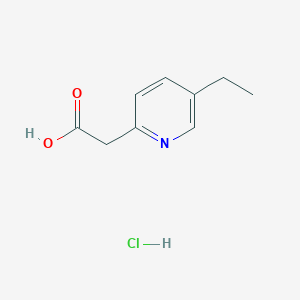
![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)
![2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)
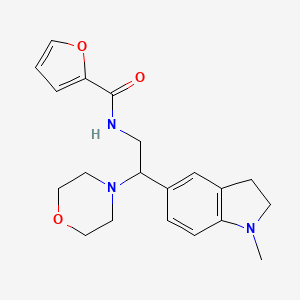
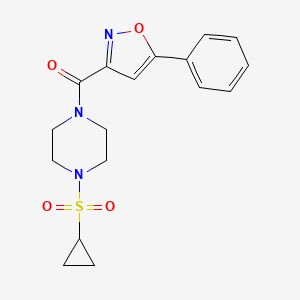
![methyl 4-{1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2936207.png)
![[3-Chloro-5-(difluoromethoxy)phenyl]boronic acid](/img/structure/B2936209.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)
